ethyl 2-[6-[acetyl-[(2-methylpropan-2-yl)oxy]amino]pyridin-2-yl]acetate
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Overview
Description
Ethyl 2-{6-[(tert-butoxy)-N-methylcarbonylamino]-2-pyridyl}acetate is an organic compound that features a pyridine ring substituted with a tert-butoxy group and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[6-[acetyl-[(2-methylpropan-2-yl)oxy]amino]pyridin-2-yl]acetate typically involves the protection of amines using tert-butoxycarbonyl (Boc) groups. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction conditions often involve heating the mixture in tetrahydrofuran (THF) at 40°C or using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production methods for this compound may involve flow microreactor systems, which provide efficient and versatile means for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{6-[(tert-butoxy)-N-methylcarbonylamino]-2-pyridyl}acetate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate, sodium hydroxide, 4-dimethylaminopyridine (DMAP), and trifluoroacetic acid . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2-{6-[(tert-butoxy)-N-methylcarbonylamino]-2-pyridyl}acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of ethyl 2-[6-[acetyl-[(2-methylpropan-2-yl)oxy]amino]pyridin-2-yl]acetate involves its interaction with molecular targets and pathways. The Boc group acts as a protecting group for amines, allowing for selective reactions and modifications. The compound’s effects are mediated through its ability to undergo specific chemical transformations, such as deprotection and substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(tert-butoxy)acetate: Similar in structure but lacks the pyridine ring.
6-{(tert-butoxy)carbonylamino}pyridine-3-carboxylic acid: Contains a similar Boc-protected amine group but differs in the ester functionality.
6-({[(tert-butoxy)carbonyl]amino}methyl)-2-methylpyridine-3-carboxylic acid: Another Boc-protected compound with a different substitution pattern on the pyridine ring.
Uniqueness
Ethyl 2-{6-[(tert-butoxy)-N-methylcarbonylamino]-2-pyridyl}acetate is unique due to its specific combination of a Boc-protected amine and an ethyl ester on a pyridine ring
Properties
Molecular Formula |
C15H22N2O4 |
---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
ethyl 2-[6-[acetyl-[(2-methylpropan-2-yl)oxy]amino]pyridin-2-yl]acetate |
InChI |
InChI=1S/C15H22N2O4/c1-6-20-14(19)10-12-8-7-9-13(16-12)17(11(2)18)21-15(3,4)5/h7-9H,6,10H2,1-5H3 |
InChI Key |
XQERRABMWXSPSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC(=CC=C1)N(C(=O)C)OC(C)(C)C |
Origin of Product |
United States |
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